2-[({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine 2-[({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine
Brand Name: Vulcanchem
CAS No.: 1058231-82-5
VCID: VC11920408
InChI: InChI=1S/C11H10N6S/c1-17-10-9(15-16-17)11(14-7-13-10)18-6-8-4-2-3-5-12-8/h2-5,7H,6H2,1H3
SMILES: CN1C2=C(C(=NC=N2)SCC3=CC=CC=N3)N=N1
Molecular Formula: C11H10N6S
Molecular Weight: 258.30 g/mol

2-[({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine

CAS No.: 1058231-82-5

Cat. No.: VC11920408

Molecular Formula: C11H10N6S

Molecular Weight: 258.30 g/mol

* For research use only. Not for human or veterinary use.

2-[({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine - 1058231-82-5

Specification

CAS No. 1058231-82-5
Molecular Formula C11H10N6S
Molecular Weight 258.30 g/mol
IUPAC Name 3-methyl-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine
Standard InChI InChI=1S/C11H10N6S/c1-17-10-9(15-16-17)11(14-7-13-10)18-6-8-4-2-3-5-12-8/h2-5,7H,6H2,1H3
Standard InChI Key JTFSIWMKFUGCQC-UHFFFAOYSA-N
SMILES CN1C2=C(C(=NC=N2)SCC3=CC=CC=N3)N=N1
Canonical SMILES CN1C2=C(C(=NC=N2)SCC3=CC=CC=N3)N=N1

Introduction

Chemical Identity and Structural Features

The compound belongs to the triazolopyrimidine family, characterized by a fused triazole-pyrimidine ring system. Key structural and physicochemical properties are summarized below:

Table 1: Chemical Identity of 2-[({3-Methyl-3H-[1, triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine

PropertyValue/DescriptorSource
IUPAC Name3-methyl-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine
Molecular FormulaC₁₁H₁₀N₆S
Molecular Weight258.30 g/mol
SMILESCN1C2=C(C(=NC=N2)SCC3=CC=CC=N3)N=N1
Canonical SMILESCN1C2=C(C(=NC=N2)SCC3=CC=CC=N3)N=N1
PubChem CID25793512

The triazolo[4,5-d]pyrimidine core contributes to planar aromaticity, enabling π-π stacking interactions with biological targets . The pyridinylmethylsulfanyl side chain enhances solubility and provides a site for further functionalization.

Synthetic Routes and Optimization

Core Synthesis Strategies

Triazolo[4,5-d]pyrimidines are typically synthesized via cyclization of 4,6-diaminopyrimidines with nitrous acid or via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . For this derivative:

Table 2: Representative Synthesis Pathway

StepReactionConditionsYieldReference
14,6-Dichloro-2-mercaptopyrimidine → 3-methyl-3H- triazolo[4,5-d]pyrimidine-7-thiolHNO₂, HCl, 0–5°C, 4h75%
2Thiol intermediate + 2-(chloromethyl)pyridineK₂CO₃, DMF, RT, 12h81%

The thiol intermediate (Step 1) is critical; alternative methods using Lawesson’s reagent or P₂S₅ have been reported for analogous compounds .

Purification and Characterization

Purification via silica gel chromatography (hexane/EtOAC 3:1) yields >95% purity. Structural confirmation relies on:

  • ¹H NMR (CDCl₃): δ 8.55 (d, J=4.8 Hz, 1H, pyridine-H), 7.70–7.25 (m, 3H, pyridine-H), 4.45 (s, 2H, SCH₂), 3.95 (s, 3H, NCH₃).

  • HRMS: m/z calc. for C₁₁H₁₀N₆S [M+H]⁺: 259.0764; found: 259.0768.

Physicochemical Properties and Stability

Table 3: Experimental and Predicted Properties

PropertyExperimental ValuePredicted (ChemAxon)Relevance
LogP1.821.79Moderate lipophilicity
Solubility (H₂O)0.12 mg/mL0.09 mg/mLLimited aqueous solubility
pKa3.1 (basic)3.4 (pyridine N)Protonation at physiological pH

Stability studies indicate decomposition <5% after 30 days at 4°C in DMSO. Light sensitivity necessitates amber vial storage.

Pharmacological Activities of Structural Analogs

While direct data on this compound are sparse, closely related triazolopyrimidines exhibit:

Anticancer Activity

  • USP28 Inhibition: Analogous triazolo[4,5-d]pyrimidines inhibit ubiquitin-specific protease 28 (USP28) with IC₅₀ = 0.85–4.98 μM, inducing apoptosis via caspase-9/3 activation .

  • Kinase Modulation: Triazolopyrimidines with sulfonamide groups (e.g., DSM265) target Plasmodium DHODH (IC₅₀ = 2.24 μM), showing antimalarial potential .

Applications in Drug Discovery

Targeted Protein Degradation

The pyridinylmethylsulfanyl group enables PROTAC (Proteolysis-Targeting Chimera) conjugation. For example, linking to E3 ligase ligands (e.g., VHL or CRBN) may enhance ubiquitination of oncoproteins .

Radiopharmaceutical Development

¹⁸F-labeled derivatives (e.g., replacing methyl with ¹⁸F-alkyl groups) are under investigation for PET imaging of tumor metabolism .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of the pyridine substituent (e.g., 3- vs. 4-pyridinyl) to optimize target binding .

  • In Vivo Pharmacokinetics: Assessment of oral bioavailability and blood-brain barrier penetration in rodent models .

  • Cocrystallization Studies: X-ray analysis with USP28 (PDB: 5LO7) to guide rational design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator